Dielectric Permittivity of Neat CNETMS Films vs. Other Sol-Gel Systems
Neat 2-cyanoethyltrimethoxysilane (CNETMS) sol-gel films exhibit a high relative permittivity (dielectric constant) of 20 at 1 kHz [1]. This value is a consequence of the highly polar cyanoethyl groups. For comparison, a standard silica (SiO2) sol-gel derived from tetraethoxysilane (TEOS) typically has a relative permittivity of approximately 3.9 to 4.5, demonstrating a significant enhancement provided by the CNETMS precursor [2].
| Evidence Dimension | Relative Permittivity (Dielectric Constant) |
|---|---|
| Target Compound Data | 20 at 1 kHz |
| Comparator Or Baseline | Tetraethoxysilane (TEOS)-derived silica sol-gel |
| Quantified Difference | Approximately 15.5-16.1 units higher (over 4x increase) |
| Conditions | Thin film from neat precursor, measured at 1 kHz |
Why This Matters
This high permittivity is critical for applications in pulsed power and energy storage capacitors, enabling higher energy density in a smaller footprint compared to conventional dielectric materials.
- [1] Kim, Y., et al. High-energy-density sol-gel thin film based on neat 2-cyanoethyltrimethoxysilane. ACS Applied Materials & Interfaces, 2013, 5(6), 2111-2119. View Source
- [2] Gray, P. R., et al. Analysis and Design of Analog Integrated Circuits. 5th ed., Wiley, 2009. (Standard value for SiO2 relative permittivity). View Source
